![molecular formula C8H10F2O2 B2879992 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 1886967-78-7](/img/structure/B2879992.png)
3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the CAS Number: 1886967-78-7 . It has a molecular weight of 176.16 and its molecular formula is C8H10F2O2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10F2O2/c1-6(9,10)8-2-7(3-8,4-8)5(11)12/h2-4H2,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound serves as a versatile building block for the synthesis of bioactive molecules. Its unique bicyclic structure can mimic the pharmacophoric elements of para-substituted aromatic rings, making it valuable in drug design . It can be used to create novel ligands that interact with biological targets, potentially leading to the development of new therapeutic agents.
Materials Science
The compound’s rigid bicyclic framework and difluoroethyl group contribute to the development of advanced materials. These structural features can impart desirable properties like thermal stability and chemical resistance, which are crucial in creating high-performance polymers and composites .
Environmental Science
In environmental science, the compound’s stability and resistance to degradation make it a candidate for long-term applications, such as in the construction of geotextiles or as a component in environmental sensors that monitor pollutants .
Analytical Chemistry
This compound can be used as a standard or reagent in analytical chemistry due to its well-defined structure and properties. It could play a role in method development for the detection and quantification of similar compounds or as a calibration standard in mass spectrometry .
Biochemistry
In biochemistry, the compound’s ability to introduce fluorine atoms into other molecules is of particular interest. Fluorination can significantly alter the biological activity and metabolic stability of biomolecules, which is beneficial in probing biochemical pathways or in the design of fluorinated drugs .
Pharmacology
Pharmacologically, the compound could be investigated for its potential as a prodrug or an active pharmaceutical ingredient (API). Its structural features might allow it to cross biological barriers effectively, enhancing drug delivery to target sites within the body .
Safety and Hazards
properties
IUPAC Name |
3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2/c1-6(9,10)8-2-7(3-8,4-8)5(11)12/h2-4H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFODSJKTDGDWBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC(C1)(C2)C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
CAS RN |
1886967-78-7 |
Source


|
| Record name | 3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



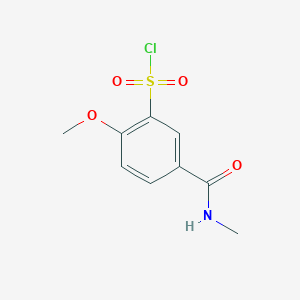
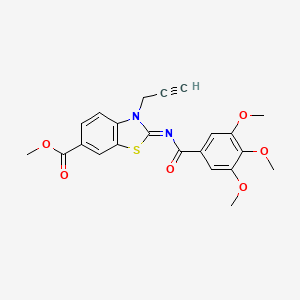
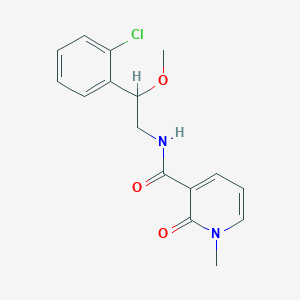

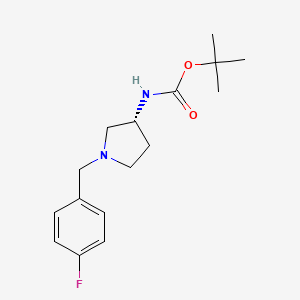

![3-((4-isopropylphenyl)sulfonyl)-N-phenethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2879924.png)

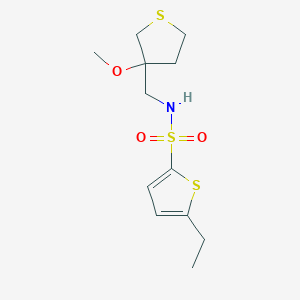
![N-(benzo[d]thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2879930.png)
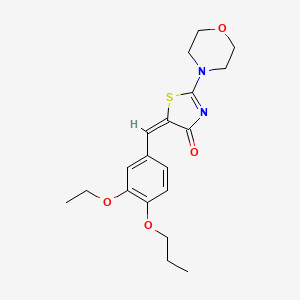
![6-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2879932.png)